molecular formula C16H21NO2 B2999123 N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide CAS No. 2094143-96-9

N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide

Cat. No.: B2999123
CAS No.: 2094143-96-9
M. Wt: 259.349
InChI Key: IKLNYFKPDVAADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide is an organic compound that belongs to the class of amides It features a prop-2-enamide group attached to a 2-(4-methylphenyl)oxan-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the oxane ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step involves the alkylation of the oxane ring with a 4-methylphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the amide bond: The final step involves the reaction of the oxane derivative with prop-2-enoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide can be compared with similar compounds such as:

    N-{[2-(4-methylphenyl)oxan-3-yl]methyl}acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-{[2-(4-methylphenyl)oxan-3-yl]methyl}butanamide: Similar structure but with a butanamide group.

    N-{[2-(4-methylphenyl)oxan-3-yl]methyl}benzamide: Similar structure but with a benzamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-15(18)17-11-14-5-4-10-19-16(14)13-8-6-12(2)7-9-13/h3,6-9,14,16H,1,4-5,10-11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLNYFKPDVAADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.